molecular formula C12H11Cl2N3O B8387150 1-(4-Chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride

1-(4-Chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride

Cat. No.: B8387150
M. Wt: 284.14 g/mol
InChI Key: XNHLAAHTISSYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C12H11Cl2N3O and its molecular weight is 284.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-propan-2-yltriazole-4-carbonyl chloride

InChI

InChI=1S/C12H11Cl2N3O/c1-7(2)11-10(12(14)18)15-16-17(11)9-5-3-8(13)4-6-9/h3-7H,1-2H3

InChI Key

XNHLAAHTISSYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 1-(4-chlorophenyl)-5-isopropyl-triazole-4-carboxylic acid (830 mg, 3.13 mmol) in dichloromethane (3 mL) was added DMF (50 μL) followed by oxalyl chloride (546 μL, 6.26 mmol) dropwise. After 5 min, the ice bath was removed and the mixture was stirred at room temperature for 1 h. CH2Cl2 was removed in vacuo to give 1-(4-chlorophenyl)-5-isopropyl-triazole-4-carbonyl chloride as a white solid which was used in the next step without further purification.
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step Two
Quantity
546 μL
Type
reactant
Reaction Step Three

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